

Spectroscopic Profile of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-Hydroxy-3,7-dimethoxyflavone
CAS No.:	70786-48-0
Cat. No.:	B1239686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **5-Hydroxy-3,7-dimethoxyflavone**, a naturally occurring polymethoxyflavone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a flavonoid that has been isolated from various plant sources, notably from the rhizomes of *Kaempferia parviflora* (black ginger).^[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the scientific community due to their diverse and potent biological activities. This particular flavone has been reported to exhibit inhibitory activity against Ca²⁺ signal-mediated cell-cycle regulation in yeast. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and further investigation into its therapeutic potential.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Hydroxy-3,7-dimethoxyflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data of **5-Hydroxy-3,7-dimethoxyflavone**

Proton Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	6.35	d	2.1
H-8	6.45	d	2.1
H-2', H-6'	8.04	dd	8.0, 1.6
H-3', H-5'	7.50	m	
H-4'	7.55	m	
3-OCH ₃	3.87	s	
7-OCH ₃	3.86	s	
5-OH	12.5	s	

Solvent: CDCl₃. Data adapted from a study on metabolites from *Kaempferia parviflora*.[\[2\]](#)

Table 2: ¹³C-NMR Spectroscopic Data of **5-Hydroxy-3,7-dimethoxyflavone**

Carbon Position	Chemical Shift (δ) ppm
C-2	156.02
C-3	139.75
C-4	179.05
C-5	162.10
C-6	97.00
C-7	165.66
C-8	91.50
C-9	157.00
C-10	106.50
C-1'	131.00
C-2'	128.00
C-3'	128.80
C-4'	131.50
C-5'	128.80
C-6'	128.00
3-OCH ₃	60.10
7-OCH ₃	56.00

Solvent: CDCl₃. Data adapted from a study on metabolites from *Kaempferia parviflora*.^[2]

Mass Spectrometry (MS)

Mass spectrometry data for **5-Hydroxy-3,7-dimethoxyflavone** is consistent with its molecular formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol .

Table 3: Mass Spectrometry Data for **5-Hydroxy-3,7-dimethoxyflavone**

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	299.0917	[M+H] ⁺

Note: This data is based on the expected mass and common fragmentation patterns of flavonoids. Specific experimental mass spectra for this compound were not detailed in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Hydroxy-3,7-dimethoxyflavone** is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for **5-Hydroxy-3,7-dimethoxyflavone**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	O-H (phenolic)	Stretching
~3050	C-H (aromatic)	Stretching
~2950, ~2850	C-H (methyl)	Stretching
~1655	C=O (γ -pyrone)	Stretching
~1610, ~1580, ~1500	C=C (aromatic)	Stretching
~1250, ~1050	C-O (ether and phenol)	Stretching

Note: This is a predicted spectrum based on the functional groups present in the molecule. For comparison, the structurally similar isomer 5,7-Dimethoxy-3-hydroxyflavone shows characteristic IR peaks.^[3]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm).

Table 5: Predicted UV-Vis Absorption Maxima for **5-Hydroxy-3,7-dimethoxyflavone**

Solvent	Band I (λ_{\max} , nm)	Band II (λ_{\max} , nm)
Methanol	~330-350	~270

Note: The exact absorption maxima can be influenced by the solvent and substitution pattern. This prediction is based on the general spectral characteristics of flavones with similar oxygenation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like **5-Hydroxy-3,7-dimethoxyflavone**.

Sample Preparation

For spectroscopic analysis, **5-Hydroxy-3,7-dimethoxyflavone** is typically isolated and purified from its natural source, such as *Kaempferia parviflora*, using chromatographic techniques like column chromatography and preparative thin-layer chromatography.[4] The purity of the isolated compound is then confirmed before spectroscopic analysis.

NMR Spectroscopy

^1H and ^{13}C -NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The purified sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to enable the complete assignment of proton and carbon signals.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer coupled with a chromatographic system, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common soft ionization technique used for flavonoids, which allows for the detection of the molecular ion. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

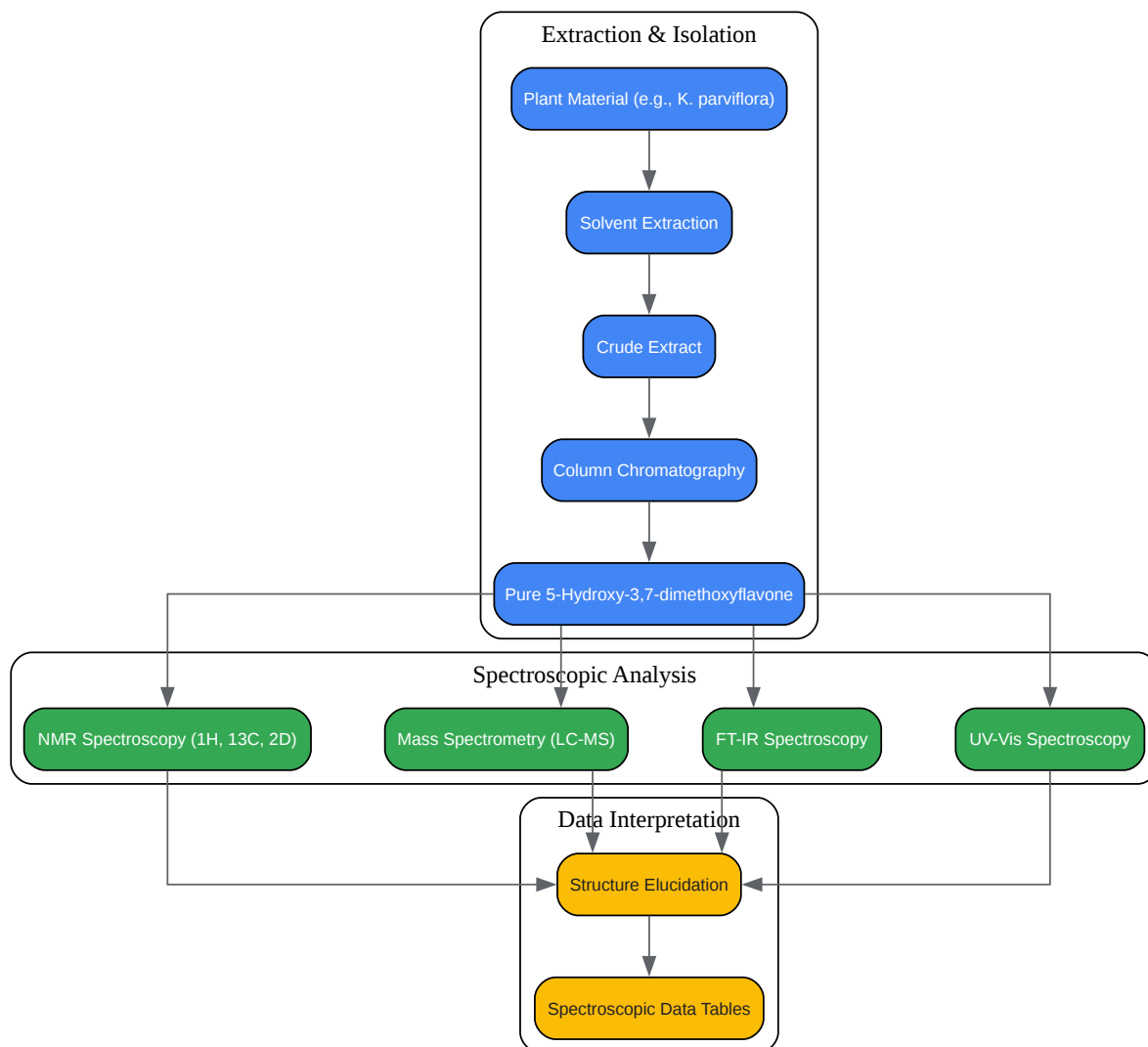
FT-IR spectra are recorded using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The purified compound is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, to obtain a dilute solution. The spectrum is scanned over a wavelength range of 200-600 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and spectroscopic analysis of **5-Hydroxy-3,7-dimethoxyflavone**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and spectroscopic analysis of **5-Hydroxy-3,7-dimethoxyflavone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone | C18H18O7 | CID 13871373 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239686/docs#spectroscopic-profile-of-5-hydroxy-3-7-dimethoxyflavone-a-technical-guide\]](https://www.benchchem.com/product/b1239686/docs#spectroscopic-profile-of-5-hydroxy-3-7-dimethoxyflavone-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)